Cas no 2228448-10-8 (3-1-(aminomethyl)-3,3-difluorocyclobutyl-1lambda6-thiolane-1,1-dione)
3-1-(aminomethyl)-3,3-difluorocyclobutyl-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1lambda6-thiolane-1,1-dione
- 3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione
- EN300-2001694
- 2228448-10-8
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- Inchi: 1S/C9H15F2NO2S/c10-9(11)4-8(5-9,6-12)7-1-2-15(13,14)3-7/h7H,1-6,12H2
- InChI Key: JHPJHHVZTNEODH-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)C1(CN)CC(C1)(F)F)(=O)=O
Computed Properties
- Exact Mass: 239.07915622g/mol
- Monoisotopic Mass: 239.07915622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 68.5Ų
3-1-(aminomethyl)-3,3-difluorocyclobutyl-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001694-0.05g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-2001694-0.1g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 0.1g |
$993.0 | 2023-09-16 | ||
| Enamine | EN300-2001694-0.25g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-2001694-0.5g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 0.5g |
$1084.0 | 2023-09-16 | ||
| Enamine | EN300-2001694-1.0g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 1g |
$1857.0 | 2023-05-31 | ||
| Enamine | EN300-2001694-2.5g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-2001694-5.0g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 5g |
$5387.0 | 2023-05-31 | ||
| Enamine | EN300-2001694-10.0g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 10g |
$7988.0 | 2023-05-31 | ||
| Enamine | EN300-2001694-1g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-2001694-5g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-1lambda6-thiolane-1,1-dione |
2228448-10-8 | 5g |
$3273.0 | 2023-09-16 |
3-1-(aminomethyl)-3,3-difluorocyclobutyl-1lambda6-thiolane-1,1-dione Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1lambda6-thiolane-1,1-dione
Introduction to 3-1-(Aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione (CAS No. 2228448-10-8)
3-1-(Aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione, with the CAS number 2228448-10-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiolanes, which are cyclic sulfur-containing compounds with unique structural and chemical properties. The presence of a difluorocyclobutyl group and an aminomethyl substituent imparts distinct characteristics that make it a promising candidate for various therapeutic applications.
The structure of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione is characterized by a four-membered ring containing a sulfur atom and two fluorine atoms on the cyclobutyl moiety. The aminomethyl group attached to the ring adds further complexity and reactivity to the molecule. These structural features contribute to its potential as a scaffold for drug design and development.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability, improved pharmacokinetic properties, and increased lipophilicity. The difluorocyclobutyl group in 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione is particularly noteworthy in this context. Fluorine atoms can significantly influence the electronic properties of molecules, leading to altered binding affinities and biological activities.
The thiolane core of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione is another key feature that contributes to its unique properties. Thiolanes are known for their ability to form stable disulfide bonds, which can be exploited in various chemical and biological processes. This property makes the compound an attractive candidate for applications in redox biology and antioxidant research.
In terms of synthetic chemistry, the preparation of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione involves several intricate steps. The synthesis typically begins with the formation of the difluorocyclobutyl ring followed by the introduction of the thiolane core and the aminomethyl group. Advanced synthetic techniques such as transition metal-catalyzed reactions and protecting group strategies are often employed to achieve high yields and purity.
The biological evaluation of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione has shown promising results in various assays. In vitro studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been reported to exhibit potent inhibitory activity against certain kinases and proteases, which are key targets in cancer and inflammatory diseases.
Clinical trials are currently underway to further investigate the therapeutic potential of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione. Preliminary data from these trials have shown favorable pharmacokinetic profiles and safety profiles in preclinical models. The compound's ability to cross biological membranes and its low toxicity make it a promising candidate for further development.
In addition to its therapeutic applications, 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione has also been explored for its use as a chemical probe in academic research. Its unique structure allows it to interact with specific biomolecules, providing valuable insights into cellular processes and disease mechanisms. This makes it a valuable tool for researchers studying protein-protein interactions and signaling pathways.
The future prospects for 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione are promising. Ongoing research aims to optimize its structure through medicinal chemistry approaches to enhance its potency and selectivity. Additionally, efforts are being made to develop prodrugs or delivery systems that can improve its bioavailability and reduce side effects.
In conclusion, 3-1-(aminomethyl)-3,3-difluorocyclobutyl-1λ6-thiolane-1,1-dione (CAS No. 2228448-10-8) is a multifaceted compound with significant potential in both pharmaceutical development and academic research. Its unique structural features and biological activities make it an exciting area of study for chemists and biologists alike. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery of new therapeutic agents.
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